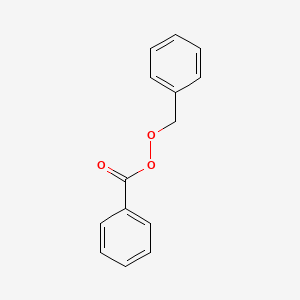
Nitric acid--acetylene (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitric acid–acetylene (1/1) is a compound formed by the combination of nitric acid and acetylene in a 1:1 molar ratio Nitric acid is a highly corrosive and strong oxidizing agent, while acetylene is a colorless gas widely used as a fuel and a chemical building block
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of nitric acid–acetylene (1/1) involves the reaction of nitric acid with acetylene under controlled conditions. The reaction is typically carried out in a well-ventilated area or under a fume hood due to the release of gases and the potential for explosive reactions. The reaction conditions include:
Temperature: The reaction is usually conducted at low temperatures to control the rate of reaction and prevent decomposition.
Pressure: The reaction is carried out at atmospheric pressure.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
Industrial production of nitric acid–acetylene (1/1) follows similar principles but on a larger scale. The process involves the careful handling of both nitric acid and acetylene to ensure safety and efficiency. The reaction is monitored to control the temperature and pressure, and the product is collected and purified for further use.
Analyse Chemischer Reaktionen
Types of Reactions
Nitric acid–acetylene (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen oxides and carbon dioxide.
Reduction: Reduction reactions can lead to the formation of nitrogen-containing compounds and hydrocarbons.
Substitution: The compound can participate in substitution reactions, where the acetylene moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Reaction Conditions: Reactions are typically carried out at controlled temperatures and pressures to ensure safety and efficiency.
Major Products Formed
Oxidation Products: Nitrogen oxides (e.g., nitrogen dioxide) and carbon dioxide.
Reduction Products: Nitrogen-containing compounds (e.g., amines) and hydrocarbons.
Substitution Products: Various substituted acetylene derivatives.
Wissenschaftliche Forschungsanwendungen
Nitric acid–acetylene (1/1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various nitrogen-containing compounds.
Biology: Investigated for its potential use in biochemical assays and as a tool for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of nitric acid–acetylene (1/1) involves the interaction of nitric acid with acetylene to form reactive intermediates. These intermediates can undergo further reactions to produce various products. The molecular targets and pathways involved include:
Nitric Acid: Acts as an oxidizing agent, facilitating the formation of reactive nitrogen species.
Acetylene: Provides a source of carbon and hydrogen for the formation of various compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitric Acid–Ethylene (1/1): Similar in structure but involves ethylene instead of acetylene.
Nitric Acid–Propylene (1/1): Involves propylene and has different reactivity and applications.
Nitric Acid–Butylene (1/1): Involves butylene and is used in different industrial processes.
Uniqueness
Nitric acid–acetylene (1/1) is unique due to the presence of the acetylene moiety, which imparts distinct reactivity and properties
Eigenschaften
CAS-Nummer |
492459-59-3 |
|---|---|
Molekularformel |
C2H3NO3 |
Molekulargewicht |
89.05 g/mol |
IUPAC-Name |
acetylene;nitric acid |
InChI |
InChI=1S/C2H2.HNO3/c1-2;2-1(3)4/h1-2H;(H,2,3,4) |
InChI-Schlüssel |
PKMYSOAVTNXDKV-UHFFFAOYSA-N |
Kanonische SMILES |
C#C.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thieno[2,3-b]thiophene, 3,4-dimethyl-2,5-bis(4-nitrophenyl)-](/img/structure/B14233950.png)
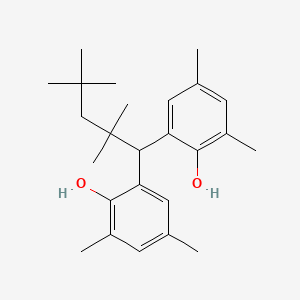
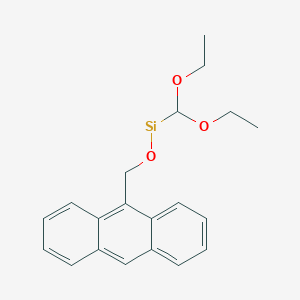

![3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid](/img/structure/B14233983.png)
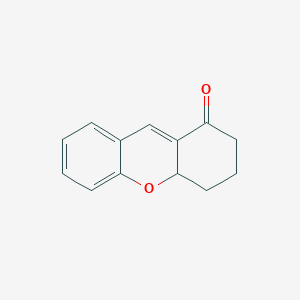

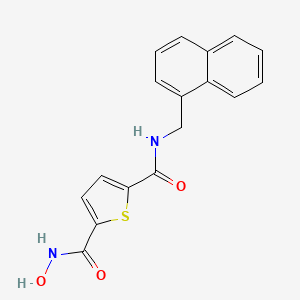
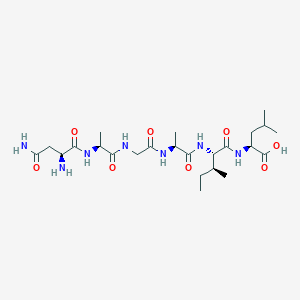
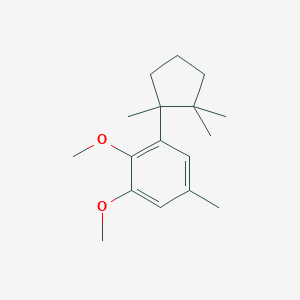
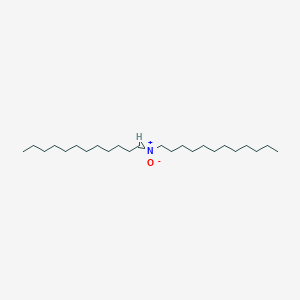
![1-(2-Hydroxyphenyl)-3-[4-(methoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B14234016.png)
![N-Phenyl-2-[2-(trifluoromethyl)quinazolin-4-yl]hydrazine-1-carboxamide](/img/structure/B14234027.png)
